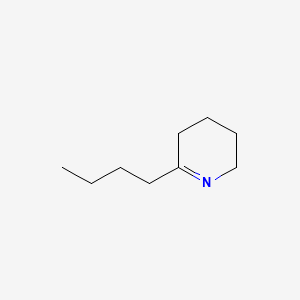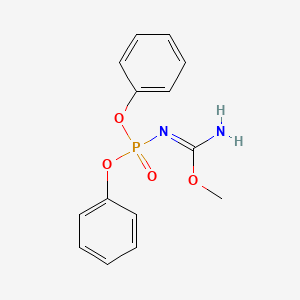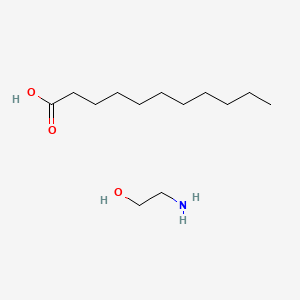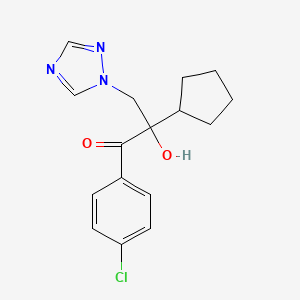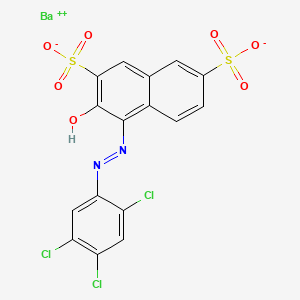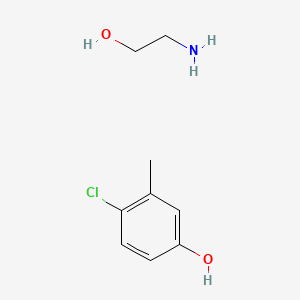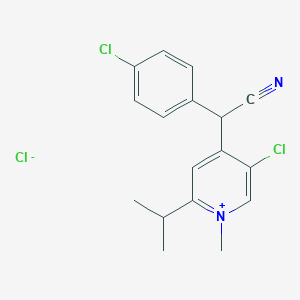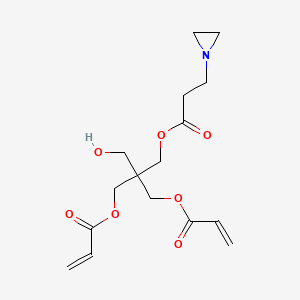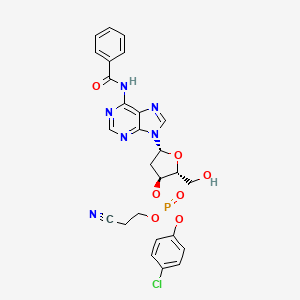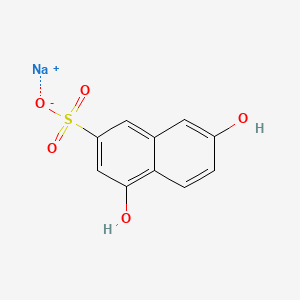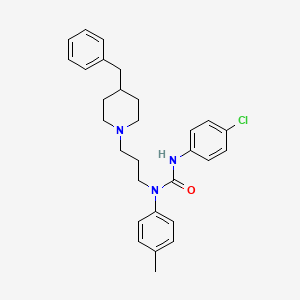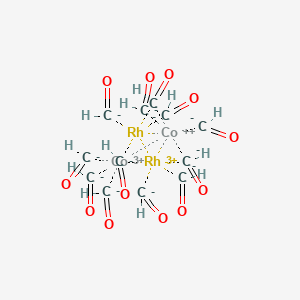
Tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium is a complex organometallic compound with the molecular formula C12H12Co2O12Rh2-4 and a molecular weight of 671.89388 . This compound is known for its unique structure, which includes multiple carbonyl groups and metal centers, making it an interesting subject of study in the field of organometallic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium typically involves the reaction of rhodium and cobalt carbonyl complexes under controlled conditions. One common method involves the reaction of rhodium carbonyl chloride with cobalt carbonyl in the presence of a suitable solvent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Carbonyl ligands in the compound can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state rhodium or cobalt complexes, while substitution reactions may produce new organometallic complexes with different ligands .
科学的研究の応用
Tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium has several scientific research applications, including:
Material Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Photocatalysis: The compound has been investigated for its photocatalytic properties, particularly in the promotion of singlet oxygen oxidation reactions.
作用機序
The mechanism by which tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium exerts its effects involves the interaction of its metal centers with various substrates. The compound can facilitate the transfer of electrons or atoms, thereby promoting chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally involve the activation of small molecules or the stabilization of reactive intermediates .
類似化合物との比較
Tri-mu-carbonyltetracarbonyl(pentacarbonyldicobalt)dirhodium can be compared with other similar organometallic compounds, such as:
Dirhodium Tetracarboxylates: These compounds also contain rhodium centers and are known for their catalytic properties in organic synthesis.
Cobalt Carbonyl Complexes: These complexes contain cobalt centers and are used in various industrial processes, including hydroformylation and Fischer-Tropsch synthesis.
The uniqueness of this compound lies in its combination of rhodium and cobalt centers, which provides it with distinct electronic and catalytic properties .
特性
CAS番号 |
50696-78-1 |
|---|---|
分子式 |
C12H12Co2O12Rh2-4 |
分子量 |
671.89 g/mol |
IUPAC名 |
cobalt(2+);cobalt(3+);methanone;rhodium;rhodium(3+) |
InChI |
InChI=1S/12CHO.2Co.2Rh/c12*1-2;;;;/h12*1H;;;;/q12*-1;+2;+3;;+3 |
InChIキー |
FSPINYDZJUVBLX-UHFFFAOYSA-N |
正規SMILES |
[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[Co+2].[Co+3].[Rh].[Rh+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



